Cas no 54675-23-9 (6-Bromo-4-hydroxy-2(1h)-quinolinone)
54675-23-9 structure
Product Name:6-Bromo-4-hydroxy-2(1h)-quinolinone
CAS-Nr.:54675-23-9
MF:C9H6BrNO2
MW:240.053441524506
MDL:MFCD11847588
CID:1025462
PubChem ID:54689446
Update Time:2025-04-20
6-Bromo-4-hydroxy-2(1h)-quinolinone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Bromo-4-hydroxyquinolin-2(1H)-one
- 6-bromo-4-hydroxy-1H-quinolin-2-one
- 6-Bromo-4-hydroxy-2(1H)-quinolinone
- 6-Bromo-4-hydroxycarbostyril
- 6-Bromo-2-hydroxyquinolin-4(1H)-one
- 6-bromoquinoline-2,4-diol
- 2(1H)-Quinolinone, 6-bromo-4-hydroxy-
- 6-bromo-4-hydroxy-1,2-dihydroquinolin-2-one
- 6-Bromo-quinoline-2,4-diol
- 6-Bromo-2,4-quinolinediol
- 4-Hydroxy-6-brom-carbostyril
- 6-Bromo-2,4-dihydroxyquinoline
- DQFPMEMMMGZBKU-UHFFFAOYSA-N
- Z1582263838
- FS-3548
- 2254506-51-7
- CS-0041628
- SB71672
- SCHEMBL21979963
- O11540
- MFCD11847588
- FT-0704334
- DTXSID30715837
- 54675-23-9
- EN300-123584
- A870385
- MFCD29472381
- AKOS015998803
- DS-1843
- SCHEMBL2054683
- AKOS030623274
- SY108412
- 6-bromo-2-hydroxy-1H-quinolin-4-one
- DA-04987
- DB-169640
- 6-Bromo-2-hydroxy-4(1h)-quinolinone
- DTXCID40666583
- 6-Bromo-4-hydroxy-2(1h)-quinolinone
-
- MDL: MFCD11847588
- Inchi: 1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
- InChI-Schlüssel: DQFPMEMMMGZBKU-UHFFFAOYSA-N
- Lächelt: BrC1C=CC2=C(C=1)C(=CC(N2)=O)O
Berechnete Eigenschaften
- Genaue Masse: 238.95818
- Monoisotopenmasse: 238.958
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 0
- Komplexität: 264
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 49.3
- XLogP3: 1.4
Experimentelle Eigenschaften
- Farbe/Form: No data avaiable
- Dichte: 1.801±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: >300 ºC (ethanol )
- Siedepunkt: 451.3±45.0 °C at 760 mmHg
- Flammpunkt: 226.7±28.7 °C
- Löslichkeit: Sehr leicht löslich (0,17 g/l) (25°C),
- PSA: 49.33
- Dampfdruck: No data available
6-Bromo-4-hydroxy-2(1h)-quinolinone Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P280-P305+P351+P338-P310
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Sealed in dry,Room Temperature
6-Bromo-4-hydroxy-2(1h)-quinolinone Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846716-1g |
6-Bromo-4-hydroxyquinolin-2(1H)-one |
54675-23-9 | 97% | 1g |
249.30 | 2021-05-17 | |
| Fluorochem | 211704-250mg |
6-Bromo-4-hydroxyquinolin-2(1H)-one |
54675-23-9 | 95% | 250mg |
£12.00 | 2022-03-01 | |
| Fluorochem | 211704-1g |
6-Bromo-4-hydroxyquinolin-2(1H)-one |
54675-23-9 | 95% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 211704-5g |
6-Bromo-4-hydroxyquinolin-2(1H)-one |
54675-23-9 | 95% | 5g |
£145.00 | 2022-03-01 | |
| Fluorochem | 211704-10g |
6-Bromo-4-hydroxyquinolin-2(1H)-one |
54675-23-9 | 95% | 10g |
£284.00 | 2022-03-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY108412-5g |
5-Methoxy-1-methylbenzimidazole |
54675-23-9 | ≥97% | 5g |
¥389.0 | 2023-09-15 | |
| TRC | B800743-50mg |
6-Bromo-4-hydroxy-2(1h)-quinolinone |
54675-23-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B800743-100mg |
6-Bromo-4-hydroxy-2(1h)-quinolinone |
54675-23-9 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B800743-500mg |
6-Bromo-4-hydroxy-2(1h)-quinolinone |
54675-23-9 | 500mg |
$ 275.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CT626-5g |
6-Bromo-4-hydroxy-2(1h)-quinolinone |
54675-23-9 | 97% | 5g |
1473.0CNY | 2021-07-12 |
6-Bromo-4-hydroxy-2(1h)-quinolinone Verwandte Literatur
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
54675-23-9 (6-Bromo-4-hydroxy-2(1h)-quinolinone) Verwandte Produkte
- 1677-44-7(6-Methylquinoline-2,4-diol)
- 54675-03-5(4-Hydroxy-7,8-dimethyl-2(1H)-quinolinone)
- 1677-46-9(4-Hydroxy-1-methyl-2-quinolone)
- 54675-24-0(2(1H)-Quinolinone,4-hydroxy-1,6-dimethyl-(9CI))
- 921223-42-9(2-Propenenitrile, 3-(4-bromophenyl)-3-[(1,2-dihydro-2-oxo-4-quinolinyl)oxy]-, (2Z)-)
- 4510-76-3(Sodium 2-hydroxyquinolin-4-olate)
- 2304-64-5(Benzo[f]quinolin-3(4H)-one,1-hydroxy-)
- 86-95-3(2,4-Quinolinediol)
- 83968-62-1(4-hydroxy-2-quinolone, disodium salt)
- 14994-75-3(4-Hydroxy-1-phenylquinolin-2(1H)-one)
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